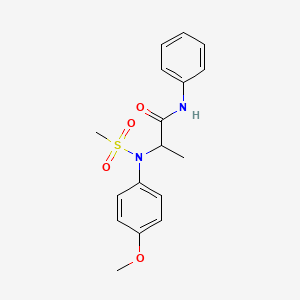![molecular formula C22H31ClN2O2S B5091368 [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B5091368.png)
[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a synthetic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thian-4-yl Group: The thian-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable thian-4-yl halide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G-protein-coupled receptors, altering intracellular signaling cascades and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-N-arylacetamide]: Shares structural similarities and is used in similar applications.
[1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)]: Another compound with a piperidine core, used in medicinal chemistry.
Uniqueness
[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its thian-4-yl and chlorophenyl groups contribute to its potential as a versatile pharmacological agent.
Properties
IUPAC Name |
[4-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O2S/c23-17-4-5-20(22(26)25-10-2-1-3-11-25)21(16-17)27-19-6-12-24(13-7-19)18-8-14-28-15-9-18/h4-5,16,18-19H,1-3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGRENEPZLTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![N-[4-(butan-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5091301.png)
![1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine](/img/structure/B5091311.png)
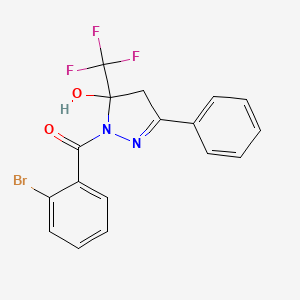
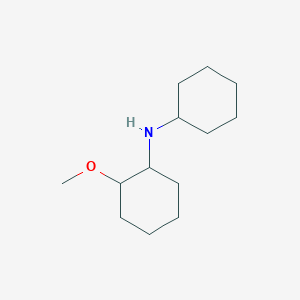
![4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol](/img/structure/B5091315.png)
![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
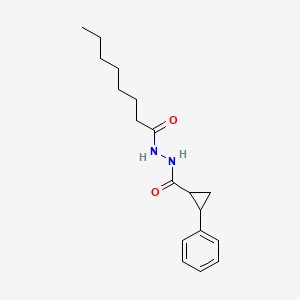
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5091340.png)
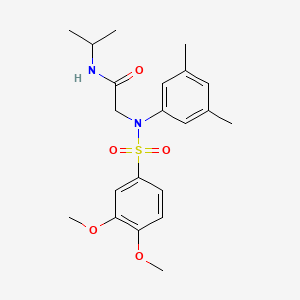
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![Butyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B5091359.png)
